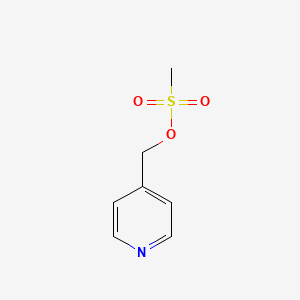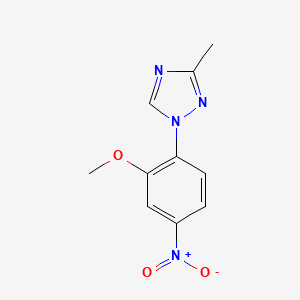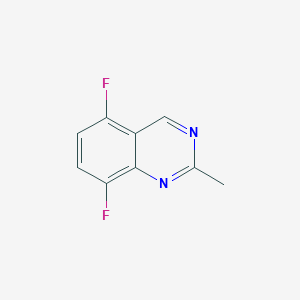![molecular formula C10H10O3 B8774496 5-Methyl-2,3-dihydrobenzo[B][1,4]dioxine-6-carbaldehyde](/img/structure/B8774496.png)
5-Methyl-2,3-dihydrobenzo[B][1,4]dioxine-6-carbaldehyde
Vue d'ensemble
Description
5-Methyl-2,3-dihydrobenzo[B][1,4]dioxine-6-carbaldehyde is a chemical compound with the molecular formula C9H8O3. It is also known by other names such as 7-Formyl-1,4-benzodioxane and 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde . This compound is characterized by its unique structure, which includes a benzodioxane ring system with a formyl group at the 6-position and a methyl group at the 5-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2,3-dihydrobenzo[B][1,4]dioxine-6-carbaldehyde typically involves the following steps :
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,4-benzodioxane derivatives.
Reaction Conditions: The reaction conditions often involve the use of reagents like acetic anhydride, sodium acetate, and a suitable solvent such as acetic acid.
Reaction Monitoring: The progress of the reaction is monitored using techniques like thin-layer chromatography (TLC).
Purification: After the reaction is complete, the product is purified using methods like column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-2,3-dihydrobenzo[B][1,4]dioxine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to form the corresponding carboxylic acid.
Reduction: The formyl group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo substitution reactions at the benzodioxane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products
The major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted benzodioxane derivatives .
Applications De Recherche Scientifique
5-Methyl-2,3-dihydrobenzo[B][1,4]dioxine-6-carbaldehyde has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-Methyl-2,3-dihydrobenzo[B][1,4]dioxine-6-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes like phosphodiesterase type IV, which plays a role in the regulation of cAMP levels.
Pathways Involved: By inhibiting phosphodiesterase type IV, the compound can modulate intracellular signaling pathways that are involved in various physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzodioxan-6-carboxaldehyde: This compound lacks the methyl group at the 5-position but shares the benzodioxane ring system and formyl group.
2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde: Similar in structure but without the methyl group at the 5-position.
Uniqueness
5-Methyl-2,3-dihydrobenzo[B][1,4]dioxine-6-carbaldehyde is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C10H10O3 |
|---|---|
Poids moléculaire |
178.18 g/mol |
Nom IUPAC |
5-methyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde |
InChI |
InChI=1S/C10H10O3/c1-7-8(6-11)2-3-9-10(7)13-5-4-12-9/h2-3,6H,4-5H2,1H3 |
Clé InChI |
HJYKWJVSSZPKIK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1OCCO2)C=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
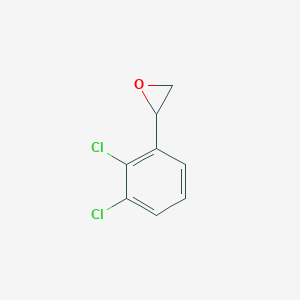
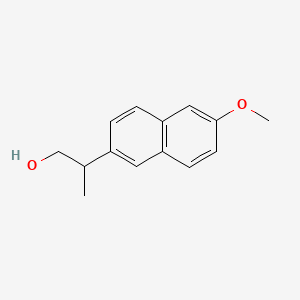
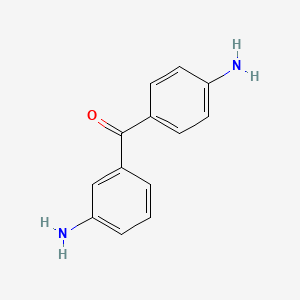

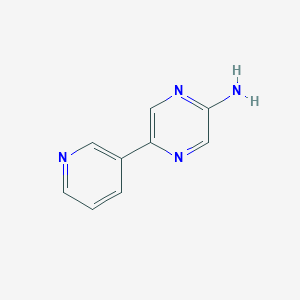

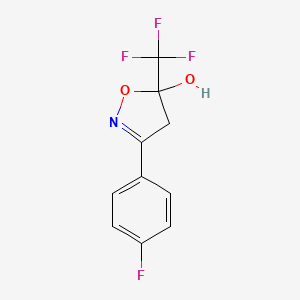
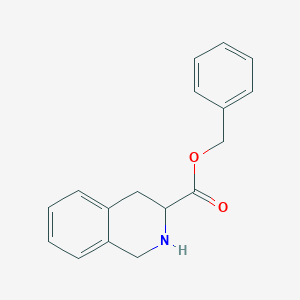
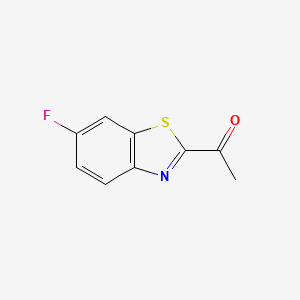
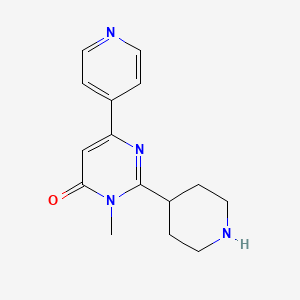
![4-methoxy-N-[2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B8774492.png)
